molecular formula C22H23NO5 B2912472 9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946326-20-1

9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2912472
CAS No.: 946326-20-1
M. Wt: 381.428
InChI Key: NCPYAESLTGIDJW-UHFFFAOYSA-N
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Description

9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS: 946326-20-1) is a chromeno-oxazine derivative with a molecular formula of C₂₂H₂₃NO₅ and a molecular weight of 381.4 g/mol . Structurally, it features a chromeno-oxazine core substituted with a sec-butyl group at position 9 and a 2-methoxyphenoxy moiety at position 2.

Properties

IUPAC Name

9-butan-2-yl-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-14(2)23-11-16-17(27-13-23)10-9-15-21(24)20(12-26-22(15)16)28-19-8-6-5-7-18(19)25-3/h5-10,12,14H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPYAESLTGIDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

The compound features a chromeno-oxazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that derivatives of flavonoids, including those similar to the target compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, making it a target for chemotherapeutic agents.

Case Study: Topoisomerase Inhibition

A study explored the effects of various flavonoid derivatives on topoisomerase IIα activity. Among the tested compounds, one derivative exhibited an inhibition rate of 94.4% at a concentration of 100 µM, highlighting the potential of similar compounds in cancer treatment strategies .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. A recent study synthesized various dihydro-oxazine derivatives and tested them against common bacterial strains. The results indicated that certain derivatives demonstrated significant antibacterial activity.

Table 1: Antimicrobial Activity of Dihydro-Oxazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-oneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the varying degrees of effectiveness against different bacterial strains.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Topoisomerase IIα Inhibition : By inhibiting this enzyme, the compound prevents proper DNA replication in cancer cells.
  • Antimicrobial Action : The mechanism may involve disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazine derivatives are studied for diverse biological activities, including anti-inflammatory, anticancer, and osteogenic effects. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Comparisons

Compound Name / CAS Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Key Findings
Target Compound (946326-20-1) 9-(sec-butyl), 3-(2-methoxyphenoxy) 381.4 Inferred anti-inflammatory Higher lipophilicity (sec-butyl) may enhance bioavailability.
Compound B3 (PMID: 28273501) 9-(2-chlorophenyl) 373.8 Anti-inflammatory (RAW 264.7 cells) Reduced IL-6 and TNF-α at 25 μg/ml; IC₅₀ = 12.5 μg/ml.
Compound 7 (Formononetin derivative) 9-(furan-3-ylmethyl), 3-(4-methoxyphenyl) 394.4 Osteoblast/osteoclast modulation BMP/Smad pathway activation; anti-osteoporotic in mice.
6l (CAS: N/A) 9-(4-chlorophenyl), 2-phenyl 384.8 Antiviral 41% yield; moderate activity against phytopathogens.
Compound 13 (Ferrocenyl derivative) 9-(ferrocenylmethyl) 503.3 Antimalarial IC₅₀ = 0.8 μM against Plasmodium falciparum; >99% HPLC purity.

Key Structural Determinants of Activity

  • Ferrocenyl (Compound 13): Introduces redox-active iron, enhancing antimalarial activity . Furan-3-ylmethyl (Compound 7): Polar heterocycle improves solubility and osteogenic activity .
  • Position 3 Substitutions: 2-Methoxyphenoxy (Target): Methoxy group may stabilize radical intermediates, enhancing antioxidant capacity . 4-Methoxyphenyl (Compound 7): Activates estrogenic pathways for bone remodeling .

Pharmacological Performance

  • Anti-Inflammatory Activity: The target compound’s 2-methoxyphenoxy group may inhibit NF-κB signaling, similar to coumarin derivatives . However, B3’s 2-chlorophenyl group showed stronger cytokine suppression (TNF-α reduction by 58% at 25 μg/ml) . Chromeno-oxazines with alkyl chains (e.g., sec-butyl) exhibit fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Anticancer and Antiparasitic Activity: Ferrocenyl derivatives (e.g., Compound 13) show nanomolar potency against malaria parasites, likely due to iron-mediated oxidative stress . Fluorinated analogs (e.g., 6k, 6l) demonstrated cytotoxicity against cancer cells (IC₅₀ = 8–12 μM) .
  • Osteogenic Activity :

    • Compound 7’s furan-methyl group enhanced osteoblast differentiation by 2.5-fold vs. control, outperforming ipriflavone in vivo .

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